4-(4-Ethoxybenzyl)piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIYQSYOVJZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406505 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893754-76-2 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Context and Significance of 4 4 Ethoxybenzyl Piperidine Research
Role of Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the fields of medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals. encyclopedia.pubresearchgate.net The piperidine scaffold is a cornerstone in the architecture of numerous commercially successful drugs, found in over twenty different classes of pharmaceuticals. nih.govresearchgate.net In 2014, it was reported that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being the most commonly used among them. researchgate.net
Piperidine derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities. researchgate.netbohrium.com These include applications as anticancer, antiviral, antimicrobial, antimalarial, and antifungal agents. researchgate.netbohrium.com Furthermore, they are integral to drugs developed for conditions affecting the central nervous system (CNS), such as Alzheimer's disease, as well as for analgesics, anti-inflammatory drugs, antipsychotics, and antihypertensives. researchgate.netbohrium.comijnrd.org The benzyl-piperidine group, for instance, is a well-established structural element for binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. encyclopedia.pub The adaptability of the piperidine ring allows it to serve as a foundational structure for a diverse array of therapeutic agents, solidifying its status as a privileged scaffold in pharmaceutical research. researchgate.netpharmjournal.ru
Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold
| Drug | Therapeutic Class |
|---|---|
| Donepezil | Alzheimer's Disease |
| Methylphenidate | Stimulant (ADHD) |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
| Fentanyl | Opioid Analgesic |
| Loperamide | Antidiarrheal |
| Paroxetine | Antidepressant (SSRI) |
| Fexofenadine | Antihistamine |
| Minoxidil | Vasodilator |
This table presents a selection of drugs where the piperidine structure is a key component, illustrating the scaffold's therapeutic diversity. researchgate.netijnrd.org
Positioning of the Compound within Chemical and Biological Research Databases
The compound 4-(4-Ethoxybenzyl)piperidine is cataloged within several major chemical and biological research databases, which signifies its role as a recognized chemical entity available for scientific investigation and as a building block in organic synthesis. Its presence in these collections ensures that researchers can access its structural information, physicochemical properties, and supplier details, facilitating its use in discovery research.
This compound is a derivative of piperidine, featuring a 4-ethoxybenzyl group attached to the fourth position of the piperidine ring. This specific substitution pattern makes it a subject of interest for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a molecule to observe the effect on its biological activity. The ethoxybenzyl moiety, in particular, can be explored for its interactions within the binding sites of various biological targets.
The compound is registered in chemical supplier databases and is available for research use. bldpharm.com Its unique identifiers in prominent databases are crucial for its unambiguous identification in scientific literature and patents. The systematic cataloging of this compound and its isomers, such as 2-(4-ethoxybenzyl)piperidine, allows for comparative studies and a deeper understanding of how the substituent's position on the piperidine ring influences its properties. chemspider.comsigmaaldrich.com
Table 2: Chemical Identifiers and Properties for this compound
| Identifier/Property | Value | Source |
|---|---|---|
| CAS Number | 893754-76-2 | bldpharm.com |
| Molecular Formula | C₁₄H₂₁NO | sigmaaldrich.com |
| Molecular Weight | 219.32 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | bldpharm.com |
| SMILES String | CCOc1ccc(CC2CCNCC2)cc1 | sigmaaldrich.com |
| InChI Key | VSZYZMILAJQEPZ-UHFFFAOYSA-N | sigmaaldrich.com |
This table provides key computed and identifying data for this compound, sourced from chemical databases and suppliers.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Ethoxybenzyl)piperidine |
| Donepezil |
| Methylphenidate |
| Haloperidol |
| Risperidone |
| Fentanyl |
| Loperamide |
| Paroxetine |
| Fexofenadine |
| Minoxidil |
Synthetic Methodologies for 4 4 Ethoxybenzyl Piperidine and Analogous Structures
Strategic Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. Several robust methods have been developed to afford this saturated heterocycle.
Reductive Amination Protocols
Reductive amination stands out as a versatile and widely employed method for the formation of carbon-nitrogen bonds, making it a key strategy for piperidine synthesis. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A plausible and efficient route to 4-(4-ethoxybenzyl)piperidine involves the reductive amination of 4-piperidone with 4-ethoxybenzaldehyde. The initial condensation would form an enamine intermediate, which is subsequently reduced to the final product. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) being a mild and selective option.
Another approach involves the reaction of 4-amino-1-Boc-piperidine with an appropriate electrophile. For instance, reductive amination with 2-phenylacetaldehyde has been shown to be an effective method for producing analogous structures nih.gov. This can be adapted by using 4-ethoxybenzaldehyde. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) in the presence of a reducing agent.
Table 1: Reductive Amination Conditions for Analogous Piperidine Synthesis
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Ethoxybenzaldehyde | 4-Piperidone | Sodium triacetoxyborohydride | Dichloroethane | Estimated 80-90% |
| 2-Phenylacetaldehyde | 4-Amino-1-Boc-piperidine | Sodium triacetoxyborohydride | Dichloromethane | Reported high yields for analogs |
Cyclocondensation Reactions
Cyclocondensation reactions provide a direct pathway to the piperidine ring by forming two carbon-nitrogen bonds in a single or stepwise process. A classic example is the Dieckmann condensation, which can be utilized to synthesize 4-piperidone derivatives, key intermediates for 4-substituted piperidines liv.ac.ukdtic.mil. This intramolecular Claisen condensation of a diester, typically derived from the Michael addition of an amine to two equivalents of an acrylate, yields a β-keto ester that can be hydrolyzed and decarboxylated to the corresponding cyclic ketone. Once the 4-piperidone ring is formed, the ethoxybenzyl group can be introduced through various methods as described in section 2.2.
Table 2: General Steps for 4-Piperidone Synthesis via Dieckmann Condensation
| Step | Reaction | Typical Reagents |
|---|---|---|
| 1 | Michael Addition | Primary amine, Ethyl acrylate |
| 2 | Dieckmann Condensation | Sodium ethoxide |
| 3 | Hydrolysis & Decarboxylation | Aqueous acid, Heat |
Transfer Hydrogenation Techniques
Catalytic transfer hydrogenation is a powerful and often milder alternative to catalytic hydrogenation using hydrogen gas for the reduction of unsaturated systems, including N-heterocycles. This method is particularly effective for the reduction of pyridinium salts to piperidines liv.ac.ukresearchgate.netrsc.org. A potential synthetic route to this compound would involve the preparation of a 4-(4-ethoxybenzyl)pyridinium salt, followed by its reduction. Rhodium complexes, such as [Cp*RhCl2]2, have been shown to be highly efficient catalysts for this transformation, often using a mixture of formic acid and triethylamine (B128534) as the hydrogen source liv.ac.uk. This method offers high chemoselectivity and can be performed under relatively mild conditions.
Table 3: Catalyst and Hydrogen Source for Transfer Hydrogenation of Pyridinium Salts
| Catalyst | Hydrogen Source | Typical Substrate | Product |
|---|---|---|---|
| [Cp*RhCl2]2 | HCOOH/Et3N | N-Benzylpyridinium salt | N-Benzylpiperidine |
| Iridium complexes | Ethanol | Quinolinium salts | Tetrahydroquinolines |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a highly efficient and scalable technology for chemical synthesis, offering advantages in terms of safety, reproducibility, and process control mit.eduspringernature.comflinders.edu.aunih.govresearchgate.net. The synthesis of piperidine derivatives, including active pharmaceutical ingredients, can be effectively carried out in continuous flow reactors nih.gov. A multi-step synthesis of this compound could be envisioned in a continuous flow setup, where reagents are pumped through heated or cooled reactor coils and mixed at T-junctions. This approach allows for precise control of reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and purities compared to batch processes. For example, a reductive amination or a Suzuki coupling could be adapted to a continuous flow system.
Table 4: Key Components of a Continuous Flow Synthesis Setup
| Component | Function |
|---|---|
| Syringe Pumps | Precise delivery of reagent solutions |
| T-Mixers | Efficient mixing of reagent streams |
| Reactor Coils | Provide controlled residence time at a specific temperature |
| Back-Pressure Regulator | Allows for reactions to be conducted at elevated pressures |
| In-line Purification | Removal of byproducts or unreacted starting materials |
Specific Synthetic Transformations for the Ethoxybenzyl Moiety
The introduction of the ethoxybenzyl group is a critical step in the synthesis of this compound. This can be achieved either by starting with a precursor already containing this moiety or by attaching it to a pre-formed piperidine ring.
Introduction of Ethoxyphenyl Groups
One of the most direct methods for introducing the ethoxy group is through the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing this compound, this would typically involve the synthesis of 4-(4-hydroxybenzyl)piperidine as an intermediate. The phenolic hydroxyl group can then be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide to yield the desired ethoxy group.
Another powerful method for forming the carbon-carbon bond between the piperidine ring and the ethoxybenzyl group is the Suzuki-Miyaura cross-coupling reaction organic-chemistry.orgharvard.edukochi-tech.ac.jpmdpi.comnih.gov. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. For the synthesis of this compound, one could couple a piperidine-containing boronic acid derivative with 4-ethoxybenzyl bromide, or alternatively, couple 4-piperidylzinc bromide with 4-ethoxybenzyl bromide in the presence of a palladium catalyst. A study on the concise formation of 4-benzyl piperidines demonstrated the utility of a Suzuki protocol involving the hydroboration of N-Boc-4-methylenepiperidine followed by coupling with an aryl bromide organic-chemistry.org. This methodology is readily adaptable to the synthesis of the target compound by using an appropriately substituted aryl halide.
Table 5: Comparison of Methods for Introducing the Ethoxybenzyl Moiety
| Method | Key Reagents | Bond Formed | Key Intermediate |
|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., K2CO3), Ethyl halide | C(aryl)-O | 4-(4-Hydroxybenzyl)piperidine |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Boronic acid/ester | C(piperidine)-C(benzyl) | Piperidine-4-boronic acid or 4-halopiperidine |
Benzylation and Alkylation Reactions
The introduction of the 4-ethoxybenzyl group onto the piperidine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through benzylation or alkylation reactions, where a bond is formed between the nitrogen or a carbon atom of the piperidine ring and the benzyl (B1604629) group.
One versatile method for constructing 4-benzyl piperidines involves the Suzuki coupling protocol. This reaction facilitates the formation of a carbon-carbon bond between a suitable piperidine derivative and a benzyl partner. The process can be adapted for a wide range of substrates, including those with various functional groups that can be further modified. organic-chemistry.org The adaptability of the Suzuki reaction makes it a valuable tool in drug discovery for creating diverse libraries of compounds. organic-chemistry.org
Another common approach is the direct N-alkylation of piperidine with a substituted benzyl halide, such as 4-ethoxybenzyl chloride. The reactivity of the benzyl halide can be influenced by the substituents on the aromatic ring. For instance, electron-donating groups like an ethoxy group can affect the reaction mechanism and conditions required for efficient coupling.
Reductive amination is another powerful technique for synthesizing N-substituted piperidines. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For example, the synthesis of 1-(4-methoxybenzyl)piperidine has been achieved through the direct reductive amination of piperidine with 4-methoxybenzaldehyde. purdue.edu This approach offers a straightforward route to N-benzylated piperidines and could be adapted for the synthesis of related structures.
Precursor Synthesis and Derivatization for Target Compounds
The efficient synthesis of this compound and its analogs relies heavily on the strategic preparation of key precursors. These precursors can be broadly categorized into those that form the piperidine ring and those that introduce the substituted benzyl moiety.
A common and versatile precursor for 4-substituted piperidines is 4-piperidone. dtic.mil This intermediate can be synthesized through various methods, including the Dieckmann condensation of materials derived from a primary amine and two moles of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil Once obtained, 4-piperidone can undergo a variety of reactions to introduce the desired substituent at the 4-position. For instance, a Grignard reaction with a suitable 4-ethoxybenzyl magnesium halide could be employed to form the carbon-carbon bond, followed by subsequent reduction or dehydration steps. Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds by reacting with electrophilic carbonyl groups. mnstate.edu
Another strategy involves the synthesis of a substituted pyridine precursor, which is then reduced to the corresponding piperidine. For example, 4-benzylpyridine can be prepared and subsequently hydrogenated to yield 4-benzylpiperidine (B145979). This approach allows for the early introduction of the benzyl group, with the piperidine ring being formed in a later step.
Derivatization of these precursors is a key strategy for creating a library of analogous structures. For example, a synthesized 4-piperidone can be reacted with a variety of substituted benzyl Grignard reagents to produce a range of 4-benzyl-4-hydroxypiperidines. These can then be further modified, for instance, by dehydration to the corresponding 4-benzylidenepiperidines or reduction of the hydroxyl group.
Optimization of Reaction Conditions and Synthetic Yields
Maximizing the yield and purity of the final product is a critical aspect of any synthetic route. The optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, plays a pivotal role in achieving this goal.
In the context of Suzuki coupling for the synthesis of 4-benzyl piperidines, the choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency. organic-chemistry.org The reaction conditions must be carefully tuned to accommodate the specific substrates being used.
For reductive amination reactions, the choice of reducing agent is a key parameter to optimize. Various hydride reagents are commonly used, and their reactivity and selectivity can significantly impact the outcome of the reaction. researchgate.net The pH of the reaction medium is also an important factor, as the formation of the intermediate imine or iminium ion is often pH-dependent.
The table below summarizes various synthetic reactions relevant to the preparation of this compound and its analogs, highlighting the types of transformations and the key reagents involved.
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |
| Suzuki Coupling | Piperidine derivative, Benzyl boronic acid/ester | Palladium catalyst, Base | 4-Benzylpiperidine |
| Reductive Amination | Piperidine, 4-Ethoxybenzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | N-(4-Ethoxybenzyl)piperidine |
| Grignard Reaction | 4-Piperidone, 4-Ethoxybenzylmagnesium halide | - | 4-(4-Ethoxybenzyl)-4-hydroxypiperidine |
| Alkylation | Piperidine, 4-Ethoxybenzyl halide | Base | N-(4-Ethoxybenzyl)piperidine |
| Hydrogenation | 4-(4-Ethoxybenzyl)pyridine | Catalyst (e.g., PtO₂, Pd/C) | This compound |
Careful consideration and systematic optimization of the parameters for each of these synthetic steps are essential for the development of efficient and high-yielding routes to this compound and its structurally related analogs.
Advanced Characterization and Structural Elucidation of 4 4 Ethoxybenzyl Piperidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum of 4-(4-Ethoxybenzyl)piperidine, distinct signals corresponding to the ethoxy, benzyl (B1604629), and piperidine (B6355638) protons are expected. Based on the analysis of closely related structures like 4-benzylpiperidine (B145979) and compounds containing a 4-ethoxybenzyl group, the anticipated chemical shifts (δ) in a solvent like CDCl₃ are as follows:
Ethoxy Group: The ethyl group protons will appear as a triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.0 ppm (OCH₂), with a coupling constant (J) of about 7.0 Hz.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system. The two protons ortho to the ethoxy group are expected to resonate around 6.8 ppm as a doublet, while the two protons meta to the ethoxy group will appear as a doublet around 7.1 ppm.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (Ar-CH₂-piperidine) are anticipated to produce a doublet around 2.5 ppm.
Piperidine Ring Protons: The protons on the piperidine ring will show complex multiplets. The axial and equatorial protons at the C2 and C6 positions are expected in the region of 2.5-3.1 ppm. The proton at the C4 position will likely appear as a multiplet around 1.5-1.7 ppm, and the protons at C3 and C5 will also produce multiplets in the 1.1-1.7 ppm range. The N-H proton of the piperidine ring would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethoxy -CH₃ | ~1.4 | triplet | ~7.0 |
| Ethoxy -OCH₂ | ~4.0 | quartet | ~7.0 |
| Aromatic H (ortho to OEt) | ~6.8 | doublet | ~8.5 |
| Aromatic H (meta to OEt) | ~7.1 | doublet | ~8.5 |
| Benzylic -CH₂- | ~2.5 | doublet | ~7.0 |
| Piperidine H2, H6 (axial & equatorial) | ~2.5-3.1 | multiplet | - |
| Piperidine H4 | ~1.5-1.7 | multiplet | - |
| Piperidine H3, H5 (axial & equatorial) | ~1.1-1.7 | multiplet | - |
| Piperidine N-H | variable | broad singlet | - |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, the predicted chemical shifts are based on data from analogous structures.
Ethoxy Group: The methyl carbon (CH₃) is expected around 15 ppm, and the methylene carbon (OCH₂) at approximately 63 ppm.
Aromatic Carbons: The carbon attached to the oxygen (C-OEt) will be the most downfield of the aromatic signals, around 157 ppm. The quaternary carbon of the benzyl group attachment is predicted around 132 ppm. The CH carbons of the aromatic ring are expected at approximately 130 ppm and 114 ppm.
Benzylic Carbon: The benzylic methylene carbon (Ar-CH₂) should appear around 40 ppm.
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) are expected to resonate around 46 ppm. The C4 carbon, bearing the benzyl substituent, is predicted around 38 ppm, and the C3 and C5 carbons are expected at approximately 33 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy -CH₃ | ~15 |
| Ethoxy -OCH₂ | ~63 |
| Aromatic C-OEt | ~157 |
| Aromatic C-CH₂ | ~132 |
| Aromatic CH (meta to OEt) | ~130 |
| Aromatic CH (ortho to OEt) | ~114 |
| Benzylic -CH₂- | ~40 |
| Piperidine C2, C6 | ~46 |
| Piperidine C4 | ~38 |
| Piperidine C3, C5 | ~33 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹), while aliphatic C-H stretching vibrations from the piperidine, benzyl, and ethoxy groups will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether C-O stretch is expected in the range of 1240-1260 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the piperidine ring will likely appear in the 1020-1220 cm⁻¹ region.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Piperidine) | Stretch | 3300-3500 | Moderate |
| Aromatic C-H | Stretch | 3000-3100 | Weak-Moderate |
| Aliphatic C-H | Stretch | 2850-2960 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Moderate-Strong |
| Aryl-Alkyl C-O (Ether) | Stretch | 1240-1260 | Strong |
| C-N (Piperidine) | Stretch | 1020-1220 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 219. Key fragmentation patterns would likely involve:
Loss of the Ethoxy Group: Cleavage of the ethoxy group could lead to fragments.
Benzylic Cleavage: A prominent fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-C bond, which would result in the formation of a stable ethoxybenzyl cation at m/z 121. researchgate.net
Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving alpha-cleavage adjacent to the nitrogen atom. miamioh.edu A common fragment for 4-substituted piperidines is the loss of the substituent at the 4-position, leading to a piperidinyl cation fragment. The fragmentation of ethoxybenzylpiperazines often shows a unique fragment at m/z 107, which corresponds to the loss of ethylene (B1197577) from the ethoxybenzyl cation. researchgate.net
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 219 | [M]⁺ | Molecular Ion |
| 121 | [CH₃CH₂OC₆H₄CH₂]⁺ | Benzylic cleavage |
| 98 | [C₅H₁₀N]⁺ | Loss of the 4-ethoxybenzyl group |
| 107 | [HOC₆H₄CH₂]⁺ | Loss of ethylene from the ethoxybenzyl cation |
Single Crystal X-ray Diffraction Analysis
It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement. The bulky 4-ethoxybenzyl substituent would likely occupy the equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular hydrogen bonding involving the piperidine N-H group as a donor and potentially the ether oxygen as an acceptor, leading to the formation of supramolecular networks.
Chromatographic Techniques for Purity and Chiral Analysis
Chromatographic methods are essential for assessing the purity and, if applicable, the enantiomeric excess of this compound derivatives.
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) can be used to determine the purity of the compound. google.com Gas Chromatography (GC) with a flame ionization detector (FID) is another effective method for purity assessment, particularly for volatile derivatives. google.com
Chiral Analysis: Since substitution on the piperidine ring can create chirality, chiral HPLC is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. nih.govphenomenex.com For certain piperidine derivatives, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that are separable on a standard achiral column. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of piperidine derivatives, offering high resolution and sensitivity for purity assessment and quantification. Reversed-phase HPLC (RP-HPLC) is commonly employed for these compounds.
A typical RP-HPLC method for the analysis of this compound and related derivatives utilizes a C18 stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (ACN), and an aqueous buffer. The addition of modifiers like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of the basic piperidine nitrogen.
Detection is typically performed using a UV detector, as the benzene ring in the 4-(4-ethoxybenzyl) group provides a suitable chromophore. The retention time of the compound is influenced by the precise composition of the mobile phase, with a higher concentration of the organic solvent leading to shorter retention times. The lipophilicity of the compound also plays a significant role in its retention behavior.
Below is a representative data table outlining typical HPLC conditions for the analysis of 4-substituted benzylpiperidine derivatives, which would be applicable to this compound.
| Parameter | Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30-70% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, assessing sample purity, and determining appropriate solvent systems for column chromatography. For this compound, a basic compound, standard silica (B1680970) gel plates are typically used as the stationary phase.
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a relatively non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can significantly improve the spot shape by preventing tailing, which arises from the interaction of the basic piperidine nitrogen with the acidic silica gel surface.
Visualization of the TLC spots can be achieved under UV light (typically at 254 nm) due to the UV-active benzene ring. Alternatively, staining with a suitable chemical reagent can be employed. For instance, a ninhydrin (B49086) stain can be used to visualize the secondary amine of the piperidine ring, typically producing a colored spot upon heating.
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is dependent on the polarity of the compound and the composition of the mobile phase.
A hypothetical TLC data table for this compound under different eluent systems is presented below.
| Eluent System (v/v/v) | Rf Value | Observations |
| Hexane / Ethyl Acetate (1:1) | ~0.4 | Some tailing may occur |
| Dichloromethane / Methanol (9:1) | ~0.5 | Moderate separation |
| Hexane / Ethyl Acetate / Triethylamine (1:1:0.1) | ~0.45 | Sharp, well-defined spot |
| Dichloromethane / Methanol / Ammonia (9:1:0.1) | ~0.55 | Improved spot shape |
Spectroscopic Analysis for Conformational Insights
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the detailed conformational preferences of this compound in solution. The piperidine ring can exist in several conformations, with the chair form being the most stable. In the case of a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position.
The conformational equilibrium between the axial and equatorial conformers is a key aspect of the molecule's structure. For this compound, the bulky 4-ethoxybenzyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. This preference can be confirmed and quantified using ¹H NMR spectroscopy by analyzing the coupling constants of the piperidine ring protons.
Advanced 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further conformational insights by detecting through-space interactions between protons. For instance, correlations between the axial protons on the piperidine ring can confirm the chair conformation.
The N-H proton of the piperidine ring can also exist in either an axial or equatorial orientation, and its conformational preference can be influenced by solvent effects and the nature of any N-substituents. In some cases, slow nitrogen inversion on the NMR timescale can lead to the observation of distinct signals for different conformers.
Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to model the different possible conformations and predict their relative energies, further corroborating the experimental findings.
Structure Activity Relationship Sar Investigations of 4 4 Ethoxybenzyl Piperidine Analogues
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 4-(4-ethoxybenzyl)piperidine analogues is highly sensitive to the nature and position of substituents on both the benzyl (B1604629) and piperidine (B6355638) moieties. Investigations have revealed that even minor chemical modifications can lead to substantial changes in potency and selectivity for targets such as acetylcholinesterase (AChE) and monoamine transporters.
Substitutions on the aromatic ring of the benzyl group play a critical role in modulating biological activity. For instance, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, which are potent AChE inhibitors, the presence of dimethoxy groups on the indanone moiety was found to be crucial for high potency. nih.gov Similarly, in the context of monoamine reuptake inhibitors, the nature of the aromatic ring substituent is a key determinant of selectivity. Analogues bearing biphenyl and diphenyl groups exhibit selectivity towards the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT), respectively. nih.govkoreascience.kr Furthermore, compounds with a 2-naphthyl ring show a higher degree of inhibition for the norepinephrine transporter (NET) and SERT compared to those with a 1-naphthyl ring. nih.govkoreascience.kr
The length of the linker connecting the 4-benzylpiperidine (B145979) core to other chemical moieties also significantly influences activity. In a study of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker were found to inhibit dopamine reuptake with much higher potency than those with a three-carbon linker. nih.govkoreascience.kr
Modifications to the piperidine ring itself are also a critical aspect of SAR. The basicity of the piperidine nitrogen atom is often essential for activity, as demonstrated in a series of AChE inhibitors where the N-benzoylpiperidine derivative was found to be almost inactive. nih.gov Introduction of an alkyl or phenyl group at the nitrogen atom of a benzamide moiety attached to the piperidine core dramatically enhanced AChE inhibitory activity. nih.gov
The following table summarizes the inhibitory activities of selected 4-benzylpiperidine analogues against monoamine transporters, illustrating the impact of linker length and aromatic substituents.
| Compound ID | Linker Length | R (Aromatic Substituent) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 8f | 2 carbons | Diphenyl | 15.6 | 11.2 | 117.8 |
| 7j | 3 carbons | 2-Naphthyl | >10000 | 3.4 | 1.0 |
| 8k | 2 carbons | 2-Naphthyl | 26.5 | 2.9 | 1.3 |
Influence of Piperidine Ring Stereochemistry on Potency and Selectivity
The three-dimensional arrangement of substituents on the piperidine ring, or its stereochemistry, can have a profound impact on the potency and selectivity of this compound analogues. Chiral centers within the piperidine scaffold can lead to enantiomers or diastereomers that interact differently with their biological targets, which are themselves chiral environments.
While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the broader class of piperidine derivatives offers valuable insights. For instance, the introduction of chiral scaffolds into drug molecules is a known strategy to enhance biological activities and selectivity. doaj.org The spatial orientation of key functional groups can dictate the ability of a molecule to fit into a binding pocket and form crucial interactions.
Identification of Key Pharmacophoric Elements within the Piperidine Scaffold
Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound analogues, several key pharmacophoric elements have been identified that are crucial for their interaction with various biological targets.
A central feature of the piperidine scaffold is the basic nitrogen atom. This nitrogen is often protonated at physiological pH, allowing it to form a critical ionic interaction with acidic residues, such as aspartate, in the binding sites of receptors and enzymes. For example, in sigma-1 (σ1) and dopamine D4 receptors, the basic nitrogen of piperidine-containing ligands forms key interactions with specific amino acid residues (Glu172 in σ1 and Asp115 in D4). chemrxiv.org
The benzyl group represents another vital pharmacophoric element, typically engaging in hydrophobic and aromatic interactions within the binding pocket. In σ1 and D4 receptors, aromatic or benzylic groups participate in π-π stacking interactions. chemrxiv.org Docking simulations of 4-benzylpiperidine carboxamides with monoamine transporters revealed that the 4-benzylpiperidine moiety fits into the central binding site, forming hydrophobic interactions with residues in transmembrane domains. nih.gov
The combination of the protonated amine and the aromatic benzyl group forms a common pharmacophore for many centrally acting agents. The distance and relative orientation between these two features are often critical for achieving high affinity and selectivity.
Correlations between Molecular Structure and Biological Responses
A clear correlation exists between the molecular structure of this compound analogues and their observed biological responses. These correlations are established by systematically altering the structure and measuring the resulting changes in biological activity, often expressed as IC50 or Ki values.
In the context of monoamine transporter inhibition, specific structural features correlate with selectivity. As previously mentioned, 4-benzylpiperidine carboxamides with a two-carbon linker and a diphenyl group show a preference for inhibiting the dopamine transporter. nih.govkoreascience.kr Conversely, a three-carbon linker combined with a 2-naphthyl group leads to high potency and selectivity for the serotonin and norepinephrine transporters. nih.govkoreascience.kr
For acetylcholinesterase inhibition, the presence of a bulky moiety at the para position of a benzamide group attached to the piperidine core leads to a substantial increase in activity. nih.gov One of the most potent AChE inhibitors, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (donepezil), highlights the importance of the dimethoxy-indanone moiety for potent inhibition. nih.gov
The following table presents the inhibitory concentrations (IC50) of selected 1-benzylpiperidine derivatives against acetylcholinesterase, demonstrating the structure-activity relationships.
| Compound | Structure | AChE IC50 (nM) |
| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nih.gov |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nih.gov |
Medicinal Chemistry Optimization Strategies
The optimization of the this compound scaffold is a key focus of medicinal chemistry efforts to develop compounds with improved therapeutic profiles. These strategies involve iterative design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.
One common optimization strategy is scaffold hopping, where the core structure is modified while retaining key pharmacophoric elements. For example, the 4-benzylpiperidine moiety, a central element in potent N-methyl-d-aspartate (NMDA) receptor antagonists, has been replaced with fluorinated ω-phenylalkylamino groups in an attempt to develop novel ligands. nih.gov
Another strategy involves the rigidification of the molecule to lock it into a more bioactive conformation. The development of 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, a rigid analogue of a more flexible AChE inhibitor, led to more potent activity. nih.gov This suggests that constraining the conformational flexibility of the molecule can enhance its binding affinity.
Furthermore, the introduction of specific functional groups can be used to fine-tune the electronic and steric properties of the molecule to optimize interactions with the target. This includes the addition of electron-donating or electron-withdrawing groups to the aromatic rings or modifying the substitution pattern on the piperidine ring.
Molecular Interactions and Biological Target Engagement Studies
In Silico Prediction of Potential Biological Targets
In silico methods, which utilize computer simulations, are instrumental in the early stages of drug discovery for predicting the likely biological targets of a compound. These approaches help to prioritize experimental studies and provide insights into a molecule's potential pharmacological profile. For the broader class of piperidine (B6355638) derivatives, computational studies have been employed to predict interactions with various biological targets, including enzymes and receptors.
Computational tools like SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) are widely used to forecast the biological activities of small molecules based on their chemical structure. These platforms compare the structure of a query molecule to databases of known bioactive compounds to predict its likely protein targets.
While specific prediction data for 4-(4-Ethoxybenzyl)piperidine is not extensively documented in public databases, the PASS algorithm has been used to evaluate other novel piperidine derivatives. For instance, a computational analysis of new piperidine compounds (designated LAS-250, LAS-251, and LAS-252) predicted a range of biological activities with probabilities (Pa) of being active between 0.5 and 0.8. The analysis suggested that these compounds could interact with various enzyme classes, including oxidoreductases, proteases, hydrolases, and lyases, as well as different G-protein-coupled receptors. Such predictions highlight the diverse biological potential of the piperidine scaffold and suggest that this compound may also interact with a range of protein targets.
In Vitro Characterization of Biological Activity and Target Modulation
Following computational predictions, in vitro assays are essential for confirming biological activity and characterizing the interaction of a compound with specific targets. Enzyme inhibition assays are a primary method for this characterization.
The piperidine moiety is a core component in many enzyme inhibitors. Research into various piperidine derivatives has demonstrated inhibitory activity against several key enzymes implicated in disease.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, proteins, and lipids, making it a significant target for antimicrobial and anticancer therapies. Inhibition of DHFR disrupts the folate metabolic pathway, which is essential for cell proliferation.
While direct studies on this compound are not available, research on related 4-piperidine-based thiosemicarbazones has demonstrated potent inhibitory activity against DHFR. A series of these compounds showed significant inhibition of the enzyme, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. These findings underscore that the piperidine scaffold can be effectively utilized in the design of DHFR inhibitors.
| Compound | DHFR IC₅₀ (µM) |
|---|---|
| Compound 5a | 35.40 ± 0.65 |
| Compound 5b | 32.80 ± 0.54 |
| Compound 5g | 24.30 ± 0.43 |
| Compound 5p | 13.70 ± 0.25 |
| Methotrexate (Standard) | 0.03 ± 0.01 |
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes.
The piperidine and related piperazine (B1678402) scaffolds have been investigated for their α-glucosidase inhibitory potential. Studies on novel pyrimidinyl-piperazine carboxamide derivatives showed that most of the tested compounds had significant inhibitory potency against α-glucosidase from Saccharomyces cerevisiae. Another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives also demonstrated potent, noncompetitive inhibition of yeast α-glucosidase. For example, compound PC1, which features a 4-chlorophenyl substitution, was identified as a potent inhibitor with a Kᵢ value of 5.75 µM. These results indicate that molecules containing a piperidine or a similar piperazine ring are promising candidates for the development of new α-glucosidase inhibitors.
| Compound Class/Derivative | Inhibitory Activity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|
| Pyrimidinyl-piperazine carboxamides (e.g., 7c, 17c) | IC₅₀ values in the range of 0.4–1.5 µM | |
| Phthalimide-benzenesulfonamide derivatives (e.g., 3a) | IC₅₀ = 19.39 µM | |
| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate (PC1) | Kᵢ = 5.75 µM | |
| Acarbose (Standard) | IC₅₀ = 817.38 µM |
The papain-like protease (PLpro) is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a key target for the development of antiviral drugs. Researchers have explored various chemical scaffolds to identify potent inhibitors of this enzyme. The piperidine ring has been incorporated into the design of several PLpro inhibitors.
For example, structure-based design has led to the development of potent peptidomimetic inhibitors that covalently target a key cysteine residue in the active site of SARS-CoV-2 PLpro. One such inhibitor, built around a 1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxylic acid core, demonstrated an IC₅₀ value of 0.23 μM. The importance of the piperidine structure in this context was highlighted in a separate study where replacing the piperidine ring with a piperazine ring resulted in a complete loss of activity against PLpro, likely due to changes in structural flexibility. Furthermore, computational studies have investigated other piperidine derivatives, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, for their potential to interact with and inhibit SARS-CoV-2 proteases. These collective findings suggest that the piperidine scaffold is a valuable component for designing effective inhibitors of SARS-CoV-2 PLpro.
Enzyme Inhibition Assays
Urease Inhibition
While direct studies on this compound itself as a urease inhibitor are not extensively documented in the reviewed literature, the broader class of piperidine derivatives has been identified as effective inhibitors of this enzyme. Urease, a nickel-containing enzyme, is crucial for the survival of certain pathogens, like Helicobacter pylori, by catalyzing the hydrolysis of urea, which elevates the pH of its environment. The inhibition of urease is a key strategy for combating such infections.
Research into various synthetic piperidines has shown that the substitution pattern on the piperidine nitrogen significantly influences their urease inhibitory activity. The inhibitory concentrations for this class of compounds have been observed to range from micromolar to sub-micromolar levels, indicating that the piperidine nucleus is a viable starting point for the development of potent urease inhibitors. The specific electronic and steric properties of substituents, such as the ethoxybenzyl group, would be expected to modulate this activity, though specific data for this exact compound remains to be fully elucidated.
Receptor Binding and Antagonism/Agonism Studies
The this compound framework is a prominent feature in ligands designed for various receptors, demonstrating its versatility in engaging with different binding pockets.
The androgen receptor is a critical target in the treatment of prostate cancer. Non-steroidal antiandrogens play a vital role by competitively inhibiting the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR. While direct evidence for this compound is limited, structurally related arylpiperazine derivatives have been investigated for their AR antagonistic properties. For instance, certain arylpiperazine compounds have demonstrated significant AR antagonistic activity, with some derivatives showing IC₅₀ values as low as 0.11 µmol/L, highlighting the potential of cyclic amine structures in AR ligand design. The development of novel AR antagonists often focuses on scaffolds that can effectively occupy the ligand-binding pocket and disrupt the receptor's function, a role that derivatives of the this compound core could potentially fulfill.
The Neuropeptide Y (NPY) Y2 receptor is implicated in various physiological processes, including appetite regulation and anxiety. The search for small molecule antagonists for this receptor has led to the exploration of piperidine-based compounds. A notable study focused on the structure-activity relationship (SAR) of a hit compound, N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, which contains a substructure related to this compound. nih.gov
Systematic exploration of this scaffold led to the discovery of highly potent NPY Y2 antagonists. Modifications to the piperidine and the ethoxyphenyl moieties were critical in optimizing the binding affinity. The research culminated in the identification of compounds with IC₅₀ values in the low nanomolar range, demonstrating that the ethoxyphenyl-piperidine core is a key pharmacophore for potent Y2 receptor antagonism. nih.gov
Table 1: NPY Y2 Receptor Antagonist Activity of Selected Piperidine Derivatives
| Compound | Structure | NPY Y2 IC₅₀ (nM) nih.gov |
| CYM 9484 (16) | N/A | 19 |
| CYM 9552 (54) | N/A | 12 |
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways and is a target for neurological and psychiatric disorders. N-benzylpiperidine derivatives have been extensively studied as high-affinity ligands for this receptor.
Structure-activity relationship studies have shown that the nature of the substituent on the benzyl (B1604629) ring and the substitution on the piperidine ring are crucial for affinity and selectivity. For example, a series of N-(1-benzylpiperidin-4-yl)-arylacetamide analogues were found to be potent σ1 receptor ligands. One such compound demonstrated a high affinity with a Kᵢ value of 3.9 nM for the σ1 receptor and was 80-fold selective over the σ2 receptor. researchgate.net Another study on N,N-dialkyl and N-alkyl-N-aralkyl derivatives identified compounds with Kᵢ values in the nanomolar range for the σ1 receptor. acs.org These findings underscore the importance of the N-benzylpiperidine scaffold in designing potent and selective σ1 receptor ligands.
Table 2: Sigma-1 Receptor Binding Affinity of Selected Benzylpiperidine Derivatives
| Compound | General Structure | σ1 Kᵢ (nM) | Reference |
| N-(1-benzylpiperidin-4-yl)-arylacetamide analogue | N-Arylacetamide | 3.9 | researchgate.net |
| N-benzylpiperidine-purine derivative | N-Purine | Moderate Inhibition | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | N-Pyridinedicarbonitrile | 1.45 | nih.gov |
The dopamine (B1211576) D4 receptor is a target for antipsychotic medications, and ligands with high selectivity for this receptor subtype are of significant interest. The 4-benzylpiperidine (B145979) scaffold has been a key component in the development of potent and selective D4 receptor antagonists.
Research has identified several 4-benzylpiperidine derivatives with high affinity for the D4 receptor. For instance, a 4-benzyl derivative of a piperidine compound emerged as a highly interesting ligand with a strong D4 receptor affinity and selectivity profile. mdpi.com Further studies on benzyloxypiperidine scaffolds have also yielded compounds with Kᵢ values in the low nanomolar to sub-nanomolar range for the D4 receptor, with significant selectivity over other dopamine receptor subtypes. nih.gov
Table 3: Dopamine D4 Receptor Binding Affinity of Selected Piperidine Derivatives
| Compound | General Structure | D4 Kᵢ (nM) | Reference |
| 8a (3-fluorobenzyl derivative) | 3-O-Benzyloxypiperidine | 205.9 | nih.gov |
| 8b (3,4-difluorobenzyl derivative) | 3-O-Benzyloxypiperidine | 169 | nih.gov |
| 8c (4-fluoro-3-methylbenzyl derivative) | 3-O-Benzyloxypiperidine | 135 | nih.gov |
| 9j (imidazo[1,5-a]pyridine derivative) | 4-O-Benzyloxypiperidine | 96 | nih.gov |
| 11d (acetamide derivative) | 4-Oxopiperidine | 121 | nih.gov |
T-type calcium channels are involved in various physiological processes, including neuronal excitability and cardiovascular function, making them attractive therapeutic targets. Piperidine-based structures have been explored for their ability to block these channels.
A series of 1,4-substituted piperidines were identified as potent and selective T-type calcium channel antagonists. nih.gov Optimization of initial screening leads resulted in compounds with significantly improved selectivity profiles. For example, a 3-axial fluoropiperidine derivative demonstrated potent blockade of T-type channels. nih.gov Another study on diphenyl methyl-piperazine derivatives, which share structural similarities with benzylpiperidines, identified a potent T-type channel blocker with an IC₅₀ of approximately 4 µM. nih.gov These studies indicate that the piperidine core is a valuable scaffold for the development of T-type calcium channel blockers.
Unable to Generate Article on "this compound" Due to Lack of Specific Research Data
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the requested article. The search did not yield targeted research findings necessary to thoroughly and accurately address the specified outline points regarding its molecular interactions and cellular mechanisms.
The user's request was highly specific, focusing on:
Monoamine Transporter Inhibition (DAT, NET, SERT): No studies were found that provided inhibitory constants (IC₅₀ or Kᵢ values) or detailed analysis of the interaction between this compound and the dopamine, norepinephrine, or serotonin (B10506) transporters. While research exists on the broader class of 4-benzylpiperidine derivatives and their effects on these transporters, the specific data for the ethoxy-substituted variant was not available.
Effects on Cell Growth and Viability (In vitro): The literature search did not uncover any preclinical in vitro studies examining the cytotoxic or cytostatic effects of this compound on any cell lines.
Impact on Cellular Membrane Integrity (In vitro): No research papers were identified that investigated the potential for this compound to disrupt or interact with cellular membranes.
Interaction with Key Biological Macromolecules: There was no specific information detailing the binding affinity or functional modulation of this compound with other enzymes, receptors, or proteins as a primary focus of investigation.
The strict requirement to focus solely on "this compound" and not to include information on related but distinct compounds prevents the generation of an article that would meet the user's criteria for being thorough, informative, and scientifically accurate. The available research focuses on other derivatives of the 4-benzylpiperidine scaffold, with different functional groups that significantly alter their biological activity. Therefore, extrapolating data from these related compounds would be scientifically inappropriate and would violate the explicit instructions provided.
Until specific preclinical research on the monoamine transporter inhibition and cellular mechanisms of "this compound" is published, it is not possible to construct the detailed scientific article as outlined.
Computational Chemistry and Molecular Modeling of 4 4 Ethoxybenzyl Piperidine
Prediction of Non-Covalent Interactions
Hydrogen Bonding Analysis
A thorough review of the scientific literature indicates that specific computational studies detailing the hydrogen bonding analysis of 4-(4-Ethoxybenzyl)piperidine have not been reported.
In a hypothetical computational analysis, the key atoms of this compound that could participate in hydrogen bonding would be the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the ethoxy group. The piperidine nitrogen can act as a hydrogen bond acceptor, and in its protonated form, the N-H group can act as a hydrogen bond donor. The ether oxygen of the ethoxy group is also a potential hydrogen bond acceptor. A computational analysis would typically involve mapping the electrostatic potential surface to identify regions of positive and negative charge, which correspond to potential hydrogen bond donor and acceptor sites, respectively. Quantum chemical calculations could further be employed to determine the energies and geometries of potential hydrogen-bonded dimers or complexes with other molecules, such as water or amino acid residues in a protein active site.
C-H···π Interactions
Specific computational research on the C-H···π interactions of this compound is not available in the current body of scientific literature.
To illustrate the type of data that would be generated from such a study, the following is a hypothetical table of potential C-H···π interactions in a modeled conformation of this compound.
Disclaimer: The following table is for illustrative purposes only and represents the kind of data that would be generated from a computational analysis of C-H···π interactions. The values presented are not based on actual experimental or computational data for this compound.
| Donor C-H Group | Acceptor π-System | H···Centroid Distance (Å) | C-H···Centroid Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Piperidine C2-H | Ethoxybenzyl Ring | 2.85 | 145 | -0.75 |
| Piperidine C6-H | Ethoxybenzyl Ring | 2.90 | 142 | -0.68 |
| Benzyl (B1604629) CH₂-H | Ethoxybenzyl Ring | 3.10 | 130 | -0.45 |
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity spectrum of a chemical compound based on its structural formula. sphinxsai.com The prediction is based on the structure-activity relationships derived from a large training set of known biologically active substances. sphinxsai.com The output of a PASS analysis is a list of potential biological activities with corresponding probabilities of the compound being active (Pa) or inactive (Pi). sphinxsai.com Activities with Pa > Pi are considered possible for a given compound. nih.gov
A specific PASS prediction for this compound is not publicly available in the scientific literature. Therefore, the following table represents a hypothetical PASS prediction to illustrate the potential biological activities that might be associated with this compound based on its structural similarity to other known bioactive molecules containing piperidine and ethoxybenzyl fragments.
Disclaimer: The following table is a hypothetical representation of a PASS prediction for this compound and is intended for illustrative purposes only. The predicted activities and Pa/Pi values are not based on an actual PASS analysis of this specific compound.
| Predicted Biological Activity | Pa (Probability of being Active) | Pi (Probability of being Inactive) |
|---|---|---|
| Acetylcholinesterase inhibitor | 0.650 | 0.025 |
| Dopamine (B1211576) D2 receptor antagonist | 0.580 | 0.040 |
| Sigma-1 receptor agonist | 0.550 | 0.032 |
| Anticonvulsant | 0.490 | 0.065 |
| Anti-inflammatory | 0.450 | 0.110 |
| Calcium channel blocker | 0.420 | 0.088 |
| Monoamine oxidase B inhibitor | 0.380 | 0.055 |
| Antihistaminic | 0.350 | 0.120 |
Future Research Trajectories and Preclinical Therapeutic Potential
The unique chemical architecture of piperidine (B6355638) and its derivatives has positioned them as versatile scaffolds in medicinal chemistry. clinmedkaz.org The ability of the piperidine ring to be combined with various molecular fragments facilitates the creation of new compounds with a wide range of potential pharmacological effects. clinmedkaz.org As a foundational structure, 4-(4-Ethoxybenzyl)piperidine serves as a promising starting point for further investigation into its therapeutic possibilities. Future research is focused on several key areas, from enhancing its intrinsic properties through analogue development to optimizing it as a preclinical candidate for various disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
